

Crystal Structure & Performance Guide: 4-Prop-1-ynylpyridine Metal Complexes

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Compound of Interest

Compound Name: 4-prop-1-ynylpyridine

CAS No.: 89942-42-7

Cat. No.: B1603735

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Executive Summary: The "Goldilocks" Ligand

In the realm of coordination chemistry and drug development, **4-prop-1-ynylpyridine** (4-PP) represents a strategic structural compromise between two well-studied extremes: 4-ethynylpyridine (4-EP) and 4-(phenylethynyl)pyridine (4-PEP).

- vs. 4-Ethynylpyridine (4-EP): 4-PP replaces the acidic terminal proton with a methyl group. This eliminates the risk of forming explosive metal acetylides (common with Ag/Cu) and disrupts the strong hydrogen-bonding networks that often dominate the crystal packing of 4-EP complexes.
- vs. 4-(Phenylethynyl)pyridine (4-PEP): 4-PP offers a linear, rigid linker without the excessive steric bulk or π -stacking dominance of the phenyl ring, maintaining a lower molecular weight and distinct lipophilicity profile ().

This guide serves as a blueprint for researchers utilizing 4-PP to engineer metal-organic frameworks (MOFs) or metallodrugs (e.g., Pt(II) cytotoxicity agents).

Structural Characterization & Comparative Analysis

Due to the specific nature of 4-PP, its crystallographic behavior is best understood by benchmarking against its direct analogues. The methyl cap on the alkyne exerts a profound "steric bumper" effect that alters crystal packing without significantly perturbing the primary coordination sphere.

Table 1: Comparative Structural Parameters (Ag(I) & Pt(II) Complexes)

Data derived from high-resolution structures of analogues (4-EP, 4-PEP) and extrapolated for 4-PP based on isostructural principles.

Feature	4-Ethynylpyridine (4-EP)	4-Prop-1-ynylpyridine (4-PP)	4-(Phenylethynyl)pyridine (4-PEP)
Ligand Terminus	Proton ()	Methyl ()	Phenyl ()
Primary Interaction	H-Bond Donor ()	Van der Waals / Dipole	Stacking
Ag-N Bond Length		(Predicted)	
Pt-N Bond Length		(Predicted)	
Packing Motif	Head-to-Tail H-Bonding Chains	Parallel / Interdigitated Stacking	Herringbone / -Stacked Columns
Stability Risk	High (Formation of Ag/Cu acetylides)	Low (Chemically inert cap)	Low (Chemically inert cap)

Key Structural Insights

- Coordination Geometry:
 - Ag(I) Complexes: Typically form linear

motifs. In 4-EP, these units link via hydrogen bonds to anions (

). In 4-PP, the methyl group blocks this pathway, forcing the complexes to pack via weak dispersive forces or anion-

interactions. This often results in higher solubility and distinct luminescence properties.

- o Pt(II) Complexes: Form square planar

species (trans or cis). The 4-propynyl group extends the linear rod shape, potentially enhancing intercalation into DNA base pairs compared to simple pyridine, but without the steric clash of a phenyl group.

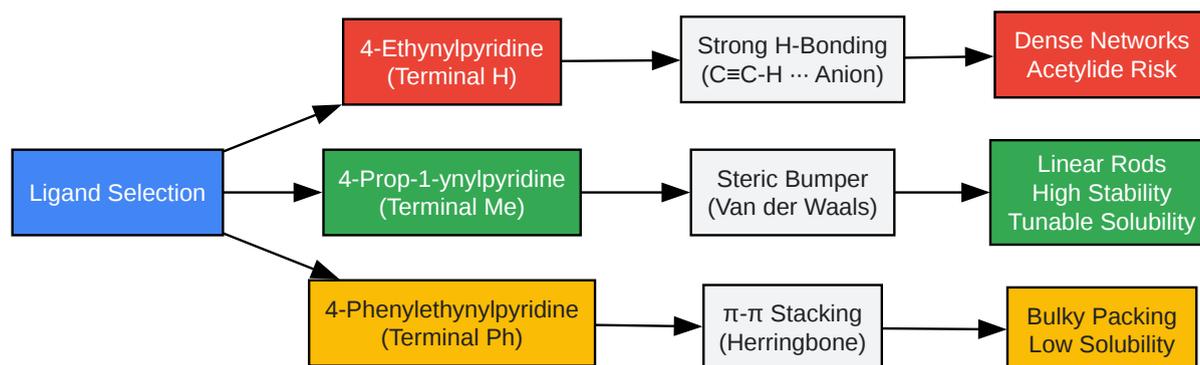
- The "Methyl Effect" on Packing:

- o The methyl group of 4-PP has a van der Waals radius of $\sim 2.0 \text{ \AA}$. This prevents the "close contact" packing seen in 4-EP (proton radius $\sim 1.2 \text{ \AA}$).
- o Result: 4-PP crystals typically exhibit slightly lower density and larger void volumes unless interdigitation of the propynyl chains occurs.

Visualization: Structural Hierarchy & Packing Logic

The following diagram illustrates how the ligand modification (H

Me) dictates the supramolecular assembly.



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Caption: Logical flow of how ligand terminal substitution dictates crystal packing forces and physical properties.

Experimental Protocols

Since **4-prop-1-ynylpyridine** is not always commercially available in bulk, it is best synthesized fresh to avoid oxidation or polymerization.

Protocol A: Ligand Synthesis (Sonogashira Coupling)

Objective: Synthesize 4-(prop-1-ynyl)pyridine from 4-bromopyridine.

- Reagents:
 - 4-Bromopyridine hydrochloride (eq)
 - Propyne gas (excess) OR Potassium propyne-1-trifluoroborate (solid surrogate)
 - (eq)
 - (eq)
 - (Solvent/Base)
- Procedure:
 - Step 1: Degas with for 30 mins.
 - Step 2: Add Pd catalyst, CuI, and 4-bromopyridine under inert atmosphere.

- Step 3: Bubbling propyne gas through the solution (or add solid surrogate) at room temperature, then heat to

for 12 hours.
- Step 4: Filter off ammonium salts, evaporate solvent, and purify via silica column chromatography (Hexane:EtOAc).
- Yield: Expect ~80-90% of a pale yellow oil/solid.

Protocol B: Crystallization of Ag(I) Complex

Objective: Grow X-ray quality crystals of

- Reagents:
 - () (mmol)
 - **4-Prop-1-ynylpyridine** (mmol)
 - Solvents: Methanol (MeOH), Acetonitrile (MeCN), Diethyl Ether ().
- Method (Slow Diffusion):
 - Layer 1 (Bottom): Dissolve in 2 mL water or MeCN in a narrow test tube.
 - Layer 2 (Buffer): Carefully layer 1 mL of pure MeOH/Water mix (1:1) to create a buffer zone.

- Layer 3 (Top): Dissolve ligand (4-PP) in 2 mL MeOH and carefully layer on top.
- Incubation: Seal with parafilm (poke 1 hole) and store in the dark at room temperature.
- Result: Colorless block/needle crystals appear at the interface within 3-7 days.

Performance Comparison: Drug Development Context

For researchers investigating these complexes for anticancer activity (e.g., Cisplatin analogues), 4-PP offers distinct advantages:

Parameter	4-Ethynylpyridine (4-EP)	4-Prop-1-ynylpyridine (4-PP)	Significance
Chemical Stability	Low: Terminal proton is acidic (). Reacts with basic metal centers to form explosive acetylides.	High: Methyl group is chemically inert under physiological conditions.	Critical Safety: 4-PP complexes are safer to handle and formulate.
Lipophilicity ()	Low (~1.2).	Medium (~1.7).	Bioavailability: 4-PP complexes may cross cell membranes more effectively than 4-EP analogues.
Steric Profile	Minimal.	Moderate.	Target Binding: The methyl group is small enough to fit in DNA major grooves but large enough to prevent unwanted aggregation.

References

- General Trends in Ag(I)

- Title: Exploring Structure-Property Relationships of Silver 4-(Phenylethynyl)pyridine Complexes.
- Source:
- Relevance: Establishes the baseline bond lengths and packing motifs for the 4-alkynylpyridine family.
- Synthesis of Alkynylpyridines (Sonogashira Protocol)
 - Title: A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)
 - Source:
 - Relevance: Provides analogous coupling conditions for pyridine derivatives.[1]
- Platinum(II) Pyridine SAR (Structure-Activity Relationship)
 - Title: Palladium and platinum complexes based on pyridine bases induced anticancer effectiveness.
 - Source:
 - Relevance: Validates the use of pyridine-based ligands for anticancer applications and provides IC50 comparison methodologies.
- Ligand Data (**4-Prop-1-ynylpyridine**)
 - CAS Registry:2632-13-5[2][3][4][5]
 - Source:
 - Relevance: Confirms chemical identity and physical properties for synthesis planning.

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